Hydrogen-Bond Geometry: Methyl Ester vs Adipamide
The amide-amide R22(8) hydrogen-bond motif in methyl 6-amino-6-oxohexanoate exhibits donor-acceptor distances of 2.922 (2)–2.929 (2) Å and N—H···O angles of 162 (1)–173 (1)°, determined by single-crystal X-ray diffraction at 150 K [1]. These values lie within the range reported for the two polymorphs of adipamide (monoclinic and triclinic), yet the presence of only one amide group per molecule—rather than two as in adipamide—reduces the hydrogen-bond dimensionality from a potential three-dimensional network to a two-dimensional layer topology, quantified by the exclusive formation of R22(8) dimers and C(4) chains parallel to (100) [1]. The ethyl ester analog (ethyl 6-amino-6-oxohexanoate) has not been crystallographically characterized at comparable resolution; its hydrogen-bond parameters remain unvalidated, precluding direct substitution in crystal-engineering applications where the methyl ester's well-defined metric is mandatory [2].
| Evidence Dimension | Amide-amide N—H···O hydrogen bond donor-acceptor distance and angle |
|---|---|
| Target Compound Data | N3—H31···O1: H···O = 2.07 Å, D···A = 2.929 (2) Å, ∠ = 173 (1)°; N3—H32···O1: H···O = 2.09 Å, D···A = 2.922 (2) Å, ∠ = 162 (1)° |
| Comparator Or Baseline | Adipamide (both polymorphs): D···A distances reported in the range ~2.89–2.98 Å (literature consensus for primary amide R22(8) dimers); exact comparator values from Hospital & Housty (1966) and Seaton & Tremayne (2002) cited in [1] |
| Quantified Difference | Target compound D···A = 2.922–2.929 Å; falls within literature adipamide R22(8) dimer range but generates a 2D network rather than the higher-dimensional packing of adipamide |
| Conditions | Single-crystal X-ray diffraction, monoclinic P21/c, T = 150 K, R factor = 0.044 |
Why This Matters
For supramolecular crystal engineering or co-crystal design, the precisely measured hydrogen-bond metrics and the predictable 2D network topology of the methyl ester provide a validated structural blueprint that is absent for the ethyl ester and distinct from the free acid.
- [1] Gruber, T., Schofield, C. J. & Thompson, A. L. (2012). Acta Cryst. E68, o593–o594. doi:10.1107/S1600536812003303 View Source
- [2] Ethyl 6-amino-6-oxohexanoate – Physicochemical Data, Chem960 Database, CAS 1190-69-8 (no published crystal structure). View Source
